molecular formula C15H11N3O4 B2781612 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid CAS No. 1417635-92-7

2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid

Cat. No. B2781612
CAS RN: 1417635-92-7
M. Wt: 297.27
InChI Key: OQTLTWCFPIJXSP-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid” is a chemical compound with the molecular weight of 282.26 . It is also known as “2-(3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzoic acid” and has a CAS Number of 37833-80-0 .


Synthesis Analysis

The synthesis of quinazolinone derivatives, which includes “2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid”, often involves the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10N2O4/c18-14-11-7-3-4-8-12 (11)16-13 (17 (14)21)9-5-1-2-6-10 (9)15 (19)20/h1-8,21H, (H,19,20) . This code provides a unique representation of the compound’s molecular structure.

The compound’s IR spectrum exhibits absorption bands at 3447 (br, O-H, N-H), 1734, 1654 (C=O), 1607, 1576, 1554, and 1253 (-N-C=S) .

Scientific Research Applications

Synthesis and Structural Analysis

Research has extensively explored the synthesis and structural characterization of quinazolinone derivatives, including compounds similar to 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid. Studies involve:

  • Efficient synthesis methods from various starting materials, highlighting the versatility and reactivity of these compounds in chemical synthesis (Halim & Ibrahim, 2017).
  • Density Functional Theory (DFT) calculations to investigate the equilibrium geometry, electronic structure, and nonlinear optical (NLO) properties of newly synthesized compounds, providing insights into their electronic and molecular properties (Süsse & Johne, 1985).

Biological Activities

Quinazolinone derivatives have shown a wide range of potential biological activities, including:

Applications in Material Science

Beyond biological applications, research on quinazolinone derivatives also extends into material science, such as:

Safety And Hazards

The safety information for this compound indicates that it has a GHS07 signal word of “Warning” and hazard statements of H302, H312, H332 . This suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled.

Future Directions

Quinazolinone derivatives, including “2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid”, have received significant attention due to their diverse biopharmaceutical activities . This suggests that there may be future research directions exploring the synthesis of novel quinazolinone derivatives and investigating their biological activities.

properties

IUPAC Name

2-hydroxy-5-[(4-oxo-3H-quinazolin-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-12-6-5-8(7-10(12)14(21)22)16-15-17-11-4-2-1-3-9(11)13(20)18-15/h1-7,19H,(H,21,22)(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTLTWCFPIJXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid

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